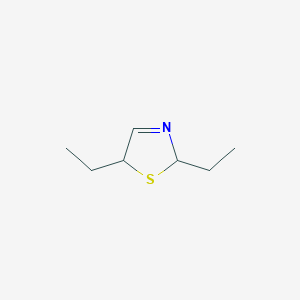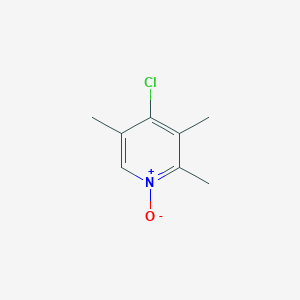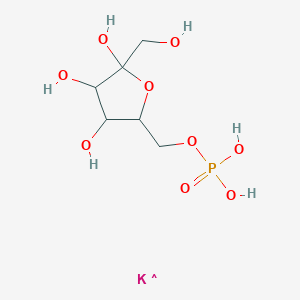
2,5-Diethyl-3-thiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-3-thiazoline (DET) is a heterocyclic compound that is commonly used in scientific research. DET is a five-membered ring containing a sulfur atom and a nitrogen atom, which makes it a thiazoline. It has a molecular formula of C7H13NS and a molecular weight of 143.25 g/mol. DET is a colorless liquid that has a pungent odor. It is soluble in water, ethanol, and ether. DET is synthesized by the reaction of ethylamine and carbon disulfide.
Mecanismo De Acción
2,5-Diethyl-3-thiazoline reacts with aldehydes and ketones to form a stable adduct. The reaction takes place through the formation of a Schiff base intermediate. The reaction is reversible, and the adduct can be hydrolyzed back to the original aldehyde or ketone.
Efectos Bioquímicos Y Fisiológicos
2,5-Diethyl-3-thiazoline has no known biochemical or physiological effects. It is not toxic to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Diethyl-3-thiazoline is a highly selective reagent that reacts with aldehydes and ketones. It is easy to use and does not require any special equipment. However, the reaction is slow, which can be a limitation in some experiments. The reaction also requires an acidic environment, which can be a limitation in some biological systems.
Direcciones Futuras
There are several future directions for the use of 2,5-Diethyl-3-thiazoline in scientific research. One area of research is the development of new methods for the detection of aldehydes and ketones. Another area of research is the synthesis of new compounds using 2,5-Diethyl-3-thiazoline as a starting material. 2,5-Diethyl-3-thiazoline can also be used in the development of new sensors for the detection of pollutants in the environment. Finally, 2,5-Diethyl-3-thiazoline can be used in the development of new drugs for the treatment of diseases.
Métodos De Síntesis
The synthesis of 2,5-Diethyl-3-thiazoline involves the reaction of ethylamine and carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The product is then purified by distillation. The yield of 2,5-Diethyl-3-thiazoline is typically around 80%.
Aplicaciones Científicas De Investigación
2,5-Diethyl-3-thiazoline is commonly used in scientific research as a reagent to detect aldehydes and ketones. It is also used in the synthesis of other compounds. 2,5-Diethyl-3-thiazoline is used in the analysis of food and beverages to detect the presence of aldehydes and ketones. It is also used in the analysis of environmental samples to detect the presence of pollutants.
Propiedades
Número CAS |
108284-83-9 |
|---|---|
Nombre del producto |
2,5-Diethyl-3-thiazoline |
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
2,5-diethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RSABWSHGINRJDU-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)CC |
SMILES canónico |
CCC1C=NC(S1)CC |
Sinónimos |
2,5-Diethyl-3-thiazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)





![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

